

A Technical Guide to Aplysia Buccalin Peptides: Sequence, Isolation, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the **buccalin** neuropeptide family in Aplysia californica. **Buccalin**s are a diverse group of peptide cotransmitters involved in the modulation of neuromuscular transmission, particularly in feeding behaviors. This document details their amino acid sequences, the experimental protocols for their isolation and characterization, and the current understanding of their signaling pathways.

Aplysia Buccalin Peptide Sequences

The **buccalin** peptides are derived from a single precursor protein, which gives rise to 19 distinct, biologically active peptides.[1][2][3] Several of these peptides exist in multiple copies within the precursor.[1][2] The primary sequences of **buccalin** A, B, and C were among the first to be determined. Subsequent molecular cloning of the precursor gene revealed the full complement of **buccalin**-related peptides.

Below is a comprehensive table of the amino acid sequences of the 19 identified **buccalin** peptides.



Peptide Name	Amino Acid Sequence
Buccalin A	Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu- NH2
Buccalin B	Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
Buccalin C	Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH2
BUC 1	Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Leu- NH2
BUC 2	Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 3	Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 4	Gly-Trp-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2
BUC 5	Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2
BUC 6	Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu- NH2
BUC 7	Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 8	Gly-Met-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 9	Gly-Met-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2
BUC 10	Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 11	Gly-Tyr-Asp-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2



BUC 12	Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 13	Gly-Phe-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu- NH2
BUC 14	Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
BUC 15	Gly-Trp-Glu-Arg-Tyr-Gly-Phe-Met-Gly-Gly-Leu-NH2
BUC 16	Gly-Leu-Glu-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2

Experimental Protocols

The isolation and characterization of **buccalin** peptides have relied on a combination of biochemical and molecular biology techniques. The following sections detail the methodologies employed.

Peptide Purification

The purification of **buccalin** C from the accessory radula closer (ARC) muscle of Aplysia serves as a representative example of the techniques used to isolate these peptides. The process involves sequential reverse-phase high-pressure liquid chromatography (RP-HPLC).

Protocol for **Buccalin** C Purification:

- Tissue Extraction: Tissues from the ARC neuromuscular system are dissected and homogenized in an acidic extraction solution to preserve peptide integrity.
- Initial Solid-Phase Extraction: The supernatant from the tissue homogenate is passed through C-18 cartridges (e.g., Sep-Paks) to bind the peptides. Peptides are then eluted with a solution of 0.01 M trifluoroacetic acid in 66% acetonitrile and 34% water.
- Sequential RP-HPLC: The eluate is subjected to multiple rounds of RP-HPLC, with each step
 employing different column chemistries and/or mobile phase conditions to progressively
 isolate the peptide of interest.

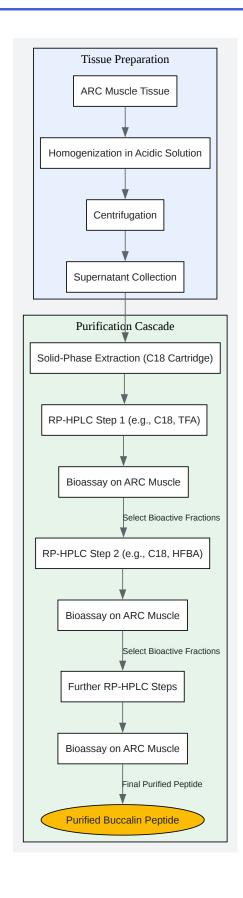






- Step 1: Initial separation on a C18 column with a trifluoroacetic acid (TFA) ion-pairing reagent.
- Step 2: Re-chromatography of bioactive fractions using a different C18 column and a heptafluorobutyric acid (HFBA) ion-pairing reagent.
- Subsequent Steps: Further purification steps may involve different column matrixes (e.g.,
 C4, phenyl) and adjustments to the acetonitrile gradient.
- Bioassay-Guided Fractionation: Throughout the purification process, fractions are collected and tested for biological activity on the ARC muscle to identify those containing the target peptide. Bioactivity is often measured as a change in the amplitude of muscle contractions elicited by motor neuron stimulation.









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